N-(2,4-Dinitrophenyl)-D-proline
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Overview
Description
N-(2,4-Dinitrophenyl)-D-proline is a synthetic organic compound characterized by the presence of a dinitrophenyl group attached to a D-proline moiety
Preparation Methods
The synthesis of N-(2,4-Dinitrophenyl)-D-proline typically involves the reaction of D-proline with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-(2,4-Dinitrophenyl)-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The dinitrophenyl group can participate in substitution reactions, where other functional groups replace the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical methods.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-D-proline involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The proline moiety may interact with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,4-Dinitrophenyl)-D-proline can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the proline moiety.
Dinitrophenyl derivatives: Various derivatives with different functional groups exhibit unique properties and applications.
Proline derivatives: Compounds with proline moieties but different substituents show varying biological activities. The uniqueness of this compound lies in the combination of the dinitrophenyl and proline groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
10189-66-9 |
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Molecular Formula |
C11H11N3O6 |
Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1 |
InChI Key |
MVZXUWLTGGBNHL-SECBINFHSA-N |
SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonyms |
N-(2,4-Dinitrophenyl)-D-proline |
Origin of Product |
United States |
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